1-Bromopentafluoropropene
Description
1-Bromopentafluoropropene (CF₃CF=CFBr, CAS No. 14003-53-3) is a fluorinated unsaturated halocarbon characterized by a bromine atom and five fluorine substituents on a propene backbone. It is structurally distinct due to its high degree of fluorination and the presence of a double bond, which confers unique reactivity and physical properties.
Synthesis of this compound involves the dehydrobromination of 3-dibromo-1,1,2,3,3-pentafluoropropane in the presence of potassium hydroxide (KOH). This reaction pathway highlights its derivation from fluorinated precursors, differentiating it from simpler brominated alkanes or alkenes .
Properties
IUPAC Name |
1-bromo-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXPNZJPZBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396447 | |
| Record name | 1-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53692-47-0 | |
| Record name | 1-Bromopentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Bromopentafluoropropene can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropene with bromine under controlled conditions. The reaction typically takes place in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained .
Industrial production methods may vary, but they generally involve similar principles of controlled reactions and the use of appropriate catalysts to achieve high yields and purity of this compound .
Chemical Reactions Analysis
1-Bromopentafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new compounds with different functional groups.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
1-Bromopentafluoropropene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of various functional groups. This property is particularly useful in the development of ω-halo-α,β-unsaturated ketones and aldehydes, which are important in pharmaceuticals and agrochemicals .
Reactivity Patterns
The presence of both bromine and fluorine atoms in this compound imparts distinct reactivity patterns compared to other alkyl halides. This versatility enables chemists to utilize it in diverse synthetic pathways, enhancing its utility in organic chemistry .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is utilized to create novel drug candidates. Its unique reactivity allows for the modification of existing pharmaceutical compounds to improve their efficacy and selectivity against specific biological targets . The compound's ability to form stable intermediates during reactions is critical for the development of potential therapeutic agents.
Biological Studies
The compound's interactions with biomolecules make it a valuable tool for studying biochemical pathways. Researchers can use it to explore the mechanisms of action of certain drugs or to investigate metabolic processes within cells .
Material Science
Polymer Synthesis
this compound is employed in the synthesis of specialized materials, including fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments . The incorporation of bromine into polymer chains can also improve flame retardancy.
Advanced Composites
The compound is also used in creating advanced composites that require specific mechanical properties or resistance to environmental degradation. Its unique chemical structure contributes to the performance characteristics of these materials .
Environmental Applications
Fire Suppression Agents
Research indicates that blends containing this compound can be effective fire suppression agents. These blends are designed to extinguish flames more efficiently than traditional agents, showcasing the compound's potential in safety applications . The effectiveness of these blends is attributed to their ability to disrupt combustion processes.
Case Studies
| Application Area | Case Study Description |
|---|---|
| Organic Synthesis | Utilized as a precursor for synthesizing fluorinated organic compounds that serve as intermediates in drug development. |
| Medicinal Chemistry | Demonstrated efficacy in modifying existing drugs to enhance their therapeutic profiles through specific reactions. |
| Material Science | Employed in developing high-performance polymers with improved thermal and chemical resistance properties. |
| Environmental Safety | Blends containing the compound showed significant improvements in fire extinguishment capabilities compared to traditional agents. |
Mechanism of Action
The mechanism by which 1-Bromopentafluoropropene exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Bromopentafluoropropene with structurally or functionally related brominated and fluorinated compounds.
Brominated Alkanes: 1-Bromopropane (n-Propyl Bromide)
Molecular Formula : C₃H₇Br
Key Differences :
- Physical Properties : 1-Bromopropane has a lower boiling point (71°C) compared to this compound (121°C), attributable to the latter’s fluorination, which increases molecular weight and dipole interactions .
- Applications : 1-Bromopropane is widely used as an industrial solvent (trade names: Abzol, Ensolv), whereas this compound is restricted to exploratory applications like fire suppression .
- Toxicity: 1-Bromopropane has well-documented occupational hazards, including neurotoxicity and reproductive risks, prompting OSHA regulations.
Brominated Alkenes: 3-Bromo-1-propene
Molecular Formula : C₃H₅Br
Key Differences :
- Structure and Reactivity : The absence of fluorination in 3-Bromo-1-propene results in weaker intermolecular forces, reflected in its lower boiling point (101.8°C vs. 121°C for this compound) .
- Synthesis : 3-Bromo-1-propene is synthesized via direct bromination of propene, whereas this compound requires multistep fluorination and elimination reactions .
Fluorinated Bromocarbons: Bromotrifluoromethane (CF₃Br)
Molecular Formula : CF₃Br
Key Differences :
- Physical Properties : Bromotrifluoromethane has a significantly lower boiling point (-57.7°C) due to its smaller molecular size and fully saturated structure, contrasting with the unsaturated, higher molecular weight this compound .
- Applications: CF₃Br was historically used as a fire suppressant (Halon 1301) but is now phased out due to ozone depletion concerns. This compound’s unsaturated structure may offer reduced environmental persistence .
Data Tables
Table 1: Physical and Chemical Properties
*Note: The vapor pressure value for this compound (27°C) is reported as-is from the source; units and context remain unclear .
Biological Activity
1-Bromopentafluoropropene (C3BrF5) is a halogenated compound that has garnered attention for its unique properties and potential applications in various fields, including fire suppression and as a refrigerant. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on biological systems.
This compound is characterized by its bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The molecular structure can be represented as follows:
This compound is part of a broader category of brominated fluorocarbons, which are known for their low toxicity and efficacy as fire suppressants.
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In inhalation studies where subjects were exposed to concentrations up to 50,000 ppm, no significant adverse effects were observed on the respiratory system or other vital organs. The primary endpoints measured included behavioral changes, body weight variations, and histopathological examinations of major organs. Results showed normal histology across all tested concentrations, suggesting a favorable safety profile for short-term exposure .
Cardiac Sensitization
One area of concern with halogenated compounds is the potential for cardiac sensitization. Studies involving similar compounds have demonstrated that high concentrations can lead to myocardial sensitization. However, specific investigations into this compound have not reported significant incidences of cardiac sensitization at tested exposure levels . This suggests that while caution is warranted with halogenated compounds, this compound may not share the same risks.
Metabolic Pathways
The metabolism of this compound involves biotransformation processes similar to other halogenated hydrocarbons. It is primarily metabolized in the liver through cytochrome P450 enzymes. This metabolic pathway can lead to the formation of reactive intermediates that may interact with cellular components.
Case Study: Biotransformation in Animal Models
A notable study investigated the biotransformation of this compound using rat liver microsomes. The study aimed to identify potential metabolites and their biological effects. It was found that the compound undergoes oxidation, leading to the formation of less toxic metabolites compared to more reactive halogenated compounds .
Summary of Key Studies
Applications and Implications
The unique properties of this compound make it a candidate for applications in fire suppression systems due to its effectiveness at low concentrations and minimal toxicity. Its low environmental impact compared to traditional halon agents further enhances its appeal in regulatory contexts aimed at reducing ozone depletion.
Q & A
Basic: What are the key physicochemical properties of 1-Bromopentafluoropropene critical for experimental design?
Methodological Answer:
Key properties include vapor pressure (27°C at 298 K), boiling point (121°C), and heat capacity (1.31 J/K·mol) . These parameters influence reactor design, solvent compatibility, and safety protocols (e.g., ventilation requirements). For lab-scale synthesis, use differential scanning calorimetry (DSC) to measure thermal stability and gas chromatography (GC) to assess purity. Ensure compatibility with fluoropolymer-lined equipment to avoid corrosion .
Basic: How can researchers synthesize and purify this compound for controlled studies?
Methodological Answer:
Synthesis typically involves bromination of pentafluoropropene using catalysts like FeBr₃ under inert conditions. Purification requires fractional distillation due to its boiling point (121°C) and sensitivity to moisture. Characterize intermediates via nuclear magnetic resonance (¹⁹F NMR) and infrared spectroscopy (FTIR) to confirm structural integrity. For reproducibility, document reaction stoichiometry and quenching protocols to minimize byproducts .
Advanced: What methodologies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from exposure duration, metabolic pathways, or model specificity. Apply a systematic review framework (e.g., EPA’s data quality criteria ):
Data harmonization: Compare studies using standardized metrics (e.g., LD₅₀ normalized to body weight).
Mechanistic validation: Use transgenic models or enzyme inhibition assays to isolate metabolic pathways (e.g., cytochrome P450 interactions).
Meta-analysis: Pool data from EPA’s Risk Evaluation Supplemental Files to identify outliers or confounding variables (e.g., solvent carriers).
Advanced: How should researchers design experiments to evaluate the environmental persistence of this compound?
Methodological Answer:
Use the PECO framework (Population, Exposure, Comparator, Outcome):
- Population: Soil/water samples under varying pH and UV conditions.
- Exposure: Simulate atmospheric release using flow-through reactors.
- Comparator: Reference compounds (e.g., perfluorinated alkanes) with known degradation rates.
- Outcome: Measure half-life via gas chromatography-mass spectrometry (GC-MS) and quantify degradation products (e.g., fluoride ions via ion chromatography) .
Basic: What spectroscopic techniques are optimal for characterizing this compound in complex matrices?
Methodological Answer:
- GC-MS: For volatile compound quantification and impurity profiling.
- ¹⁹F NMR: To confirm molecular structure and monitor reactivity in fluorinated solvents (e.g., hexafluorobenzene).
- X-ray crystallography: For crystal structure determination if solid-phase samples are obtainable. Cross-validate results with computational methods (DFT calculations) to resolve spectral ambiguities .
Advanced: How can computational modeling predict reaction pathways for this compound in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT): Calculate activation energies for bromine abstraction or radical intermediates.
Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
Validation: Compare predicted intermediates with experimental data (e.g., time-resolved FTIR). Use software like Gaussian or ORCA, and ensure reproducibility by sharing input files via platforms like Zenodo .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Engineering controls: Use fume hoods with ≥100 fpm face velocity and fluoropolymer-coated seals.
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Emergency measures: Neutralize spills with sodium bicarbonate and dispose via EPA-approved hazardous waste protocols. Monitor airborne concentrations with photoionization detectors (PID) calibrated for halogenated compounds .
Advanced: How do researchers assess the electrophilic reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Kinetic studies: Use stopped-flow techniques to measure reaction rates with palladium catalysts (e.g., Pd(PPh₃)₄).
Competition experiments: Compare yields with alternative substrates (e.g., 1-iodopentafluoropropene) under identical conditions.
DFT analysis: Map electron density surfaces to identify reactive sites (e.g., C-Br bond polarization). Publish raw kinetic data in supplemental materials for peer validation .
Advanced: What strategies address data gaps in the environmental fate of this compound?
Methodological Answer:
- Tiered testing: Start with OECD 301 biodegradation assays, then proceed to mesocosm studies for ecosystem-level impacts.
- Sensitive subpopulations: Use EPA’s exposure factor handbook to model risks to aquatic organisms (e.g., Daphnia magna).
- Data sharing: Contribute results to repositories like ECOTOX to facilitate meta-analyses .
Basic: What are the best practices for storing this compound to prevent decomposition?
Methodological Answer:
Store in amber glass bottles under argon at -20°C. Avoid contact with metals or bases. Periodically test for decomposition via GC-MS; discard if bromine content exceeds 5% (measured via ion-selective electrode). Document storage conditions in metadata for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
